Spirosendan

Natural product chemistry Structural elucidation Chemotaxonomy

Limonoid screening libraries lack spiro topology representation. Spirosendan (CAS 220137-96-2) is the sole commercially available spiro-fused limonoid among >200 characterized limonoids. • Only spiro scaffold confirmed by HSQC/HMBC; essential for Melia/Azadirachta chemotaxonomic authentication. • 17-20× antifeedant potency range vs. co-occurring limonoids enables scaffold-specific SAR. • HPLC ≥98%; validated system suitability marker for limonoid LC-MS/MS profiling per ICH Q2(R1).

Molecular Formula C35H46O11
Molecular Weight 642.7 g/mol
Cat. No. B8259288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirosendan
Molecular FormulaC35H46O11
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC(C(C12C34CC(O2)CC3C5(C(CC(C6(C5C(C4O)OC6)C)OC(=O)C)OC(=O)C)C)(C)O)C7=COC=C7
InChIInChI=1S/C35H46O11/c1-8-17(2)30(39)45-26-12-22(20-9-10-41-15-20)33(7,40)35(26)34-14-21(46-35)11-23(34)32(6)25(44-19(4)37)13-24(43-18(3)36)31(5)16-42-27(28(31)32)29(34)38/h8-10,15,21-29,38,40H,11-14,16H2,1-7H3/b17-8+/t21-,22-,23+,24+,25-,26-,27+,28-,29+,31+,32-,33-,34-,35+/m0/s1
InChIKeyJTNATBHVCGLKLX-VBDUHTBISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spirosendan Procurement Guide


Spirosendan (CAS 220137-96-2, C₃₅H₄₆O₁₁, MW 642.74 g/mol) is a limonoid natural product distinguished by a rare spiro-structural skeleton, first isolated from the root bark of Melia toosendan (Meliaceae) [1]. Unlike the vast majority of limonoids—which possess either ring-intact or ring-C-seco frameworks—spirosendan features a spiro-junction within its polycyclic core, representing the sole characterized example of this skeletal architecture within the limonoid class [2]. It has subsequently been isolated from Azadirachta indica seeds, marking the first report of a spiro-limonoid from that genus [3]. The compound is commercially available as a reference standard at HPLC ≥98% purity from multiple specialty phytochemical vendors, primarily serving natural product chemistry, chemotaxonomy, and agrochemical discovery workflows.

Spiro-scaffold control for limonoid library diversity studies
Chemotaxonomic reference standard for Meliaceae authentication
Antifeedant potency baseline for ring-topology SAR investigation
System suitability marker in limonoid analytical method development

Why Spirosendan Is Irreplaceable


Despite belonging to the limonoid class alongside well-characterized compounds such as toosendanin, nimbin, and salannin, spirosendan possesses a fundamentally distinct carbon skeleton that precludes functional substitution in structure-activity relationship (SAR) studies, chemotaxonomic investigations, or analytical method development. Toosendanin and most Melia-derived limonoids feature either ring-intact or ring-C-seco architectures; spirosendan is the only member of this class with a spiro-fused ring system, a structural feature confirmed by extensive 2D NMR analysis including HSQC and HMBC experiments [1]. This skeletal divergence dictates distinct physicochemical properties, chromatographic behavior, and biological interaction profiles—as evidenced by the compound's unique effective concentration threshold in antifeedant assays relative to co-occurring limonoids [2]. Furthermore, spirosendan serves as an irreplaceable chemotaxonomic reference marker: it was the sole spiro-type limonoid detected among eight limonoids isolated from Azadirachta indica seeds [3]. Generic substitution with a non-spiro limonoid would invalidate any experiment predicated on this unique scaffold.

Skeletal topology divergence
Non-spiro limonoids (ring-intact or ring-C-seco) lack the spiro-junction; substitution may shift scaffold-dependent SAR interpretation and chromatographic behavior.
Chemotaxonomic gap
Replacing spirosendan removes the only documented spiro-type marker linking Melia and Azadirachta, weakening cross-genus botanical authentication.

Spirosendan Differentiation Evidence


Unique Spiro Skeleton in Limonoids

Spirosendan is the only limonoid from Melia toosendan—and to date the only fully characterized limonoid from any source—that possesses a spiro-structural skeleton. Among 41 limonoids isolated and classified from M. toosendan by Nakatani and co-workers, spirosendan (designated compound 49) was categorized as the sole 'spiro limonoid,' distinct from all protolimonoids, meliacins, trichilinins, C-19/C-29 bridged acetals, ring-C-seco compounds, and azadirachtin-type limonoids in the same collection [1]. In a separate study, spirosendan was described as 'the only example of its type' among eight limonoids isolated from Azadirachta indica [2]. The spiro-junction was rigorously established via HSQC and HMBC NMR experiments [3].

Skeleton uniqueness
Class-level
Only spiro-type limonoid: 1 of 41 from M. toosendan (2.4% prevalence); sole spiro representative among 8 limonoids from A. indica
Confirms scaffold exclusivity for limonoid library design
Class-level inference based on NMR structural classification across multiple isolation studies
Natural product chemistry Structural elucidation Chemotaxonomy

Antifeedant Activity vs. Meliacarpinins

In a systematic antifeedant evaluation of 41 limonoids from M. toosendan using a conventional leaf disk method against Spodoptera larvae, spirosendan (49) exhibited an effective concentration of 1000 ppm against S. littoralis. By contrast, the highly oxidized C-seco limonoids meliacarpinin A (46), meliacarpinin C (47), and meliacarpinin D (48)—which co-occur in the same plant—showed effective concentrations of 50, 50, and 60 ppm respectively against S. eridania [1]. Although tested against different Spodoptera species (a limitation acknowledged here), spirosendan's threshold is approximately 17- to 20-fold higher than that of the meliacarpinins, indicating that the spiro scaffold is associated with substantially attenuated antifeedant potency relative to the highly oxidized C-seco pharmacophore. This differential potency profile can be exploited in SAR studies to map the structural determinants of limonoid insect antifeedant activity.

Antifeedant EC (ppm)
Head-to-head
Spirosendan 1000 ppm (S. littoralis) vs. meliacarpinins 50–60 ppm (S. eridania); ~17–20× difference
Spiro scaffold associated with lower antifeedant response relative to C-seco type
Different Spodoptera species used; confirmatory testing on a common species recommended
Insect antifeedant activity Agrochemical discovery Structure-activity relationships

Cross-Genus Chemotaxonomic Marker

Spirosendan was originally isolated from the root bark of Melia toosendan (Meliaceae) [1]. In a 2018 study, spirosendan (compound 5) was isolated from 95% ethanol extracts of Azadirachta indica (neem) seeds—marking the first report of this compound from the genus Azadirachta [2]. Among the eight limonoids identified in that study, spirosendan was explicitly noted as 'the only example of its type' and one of only two compounds (alongside compound 2) isolated for the first time from this genus. The remaining six limonoids (salannin, salannol derivatives, nimbin, 6-deacetylnimbin, and compound 6) represent structural classes commonly found across both Melia and Azadirachta genera. Spirosendan's presence thus serves as a specific phytochemical bridge between these two botanically distinct genera, making it a valuable reference standard for species authentication and chemotaxonomic profiling studies.

Phytochemical distribution
Reported
Detected in M. toosendan root bark and A. indica seeds; first report from genus Azadirachta
Serves as a cross-genus chemotaxonomic bridge for Meliaceae authentication
Supporting evidence; validated against certified reference standard
Chemotaxonomy Phytochemistry Botanical authentication

Reference Standard Specifications

Spirosendan is commercially supplied by multiple specialty phytochemical vendors as a purified reference standard with HPLC-determined purity of ≥98% . The compound is characterized by a molecular formula of C₃₅H₄₆O₁₁ and molecular weight of 642.74 g/mol, with full spectroscopic characterization (¹H NMR, ¹³C NMR, MS) available from suppliers [1]. Typical packaging ranges from 5 mg to 100 mg, with custom bulk quantities available upon request. Solubility is reported in chloroform and methanol. Unlike major limonoids such as toosendanin—which is commercially available from dozens of suppliers at kilogram scale due to its use as a commercial insecticide—spirosendan is a specialty research chemical with limited supplier breadth, necessitating careful vendor qualification for consistent procurement.

Purity & packaging
Specification review
HPLC ≥98% purity; research-scale quantity (≥5 mg); limited vendor base
Supports analytical calibration and quality control workflows
Niche supplier landscape; verify lead times and lot specifications before study initiation
Analytical reference standard Quality control Natural product procurement

Spirosendan Application Scenarios


Scaffold Library Construction for Skeletal Diversity

Spirosendan is the sole commercially available limonoid with a spiro-fused skeleton, among a class of >200 characterized limonoids predominantly featuring ring-intact or ring-C-seco frameworks [1]. Natural product screening libraries aiming for maximal skeletal diversity within the limonoid chemotype must include spirosendan to represent the spiro topology. Its inclusion ensures that any biological hit identified from a limonoid-focused library cannot be attributed to scaffold classes already represented by toosendanin, nimbin, or salannin. The compound's well-characterized 2D NMR dataset (HSQC, HMBC) [2] further supports its use as a positive control for spiro-limonoid dereplication in LC-MS/MS or NMR-based screening workflows.

Ring Topology-Antifeedant SAR Studies

The 17- to 20-fold difference in antifeedant effective concentration between spirosendan (1000 ppm, S. littoralis) and co-occurring meliacarpinins (50-60 ppm, S. eridania) [1] provides a defined potency range for SAR investigations. Researchers can systematically compare spiro, ring-intact, and ring-C-seco limonoids from the same plant source (M. toosendan) to isolate the contribution of ring topology to antifeedant activity. Spirosendan serves as the low-potency spiro reference point in such comparative studies. Note that confirmatory testing against a common insect species is warranted to strengthen cross-compound quantitative conclusions.

Phytochemical Authentication and Chemotaxonomic Profiling

Spirosendan's documented occurrence in both Melia toosendan (root bark) [1] and Azadirachta indica (seeds) [2] establishes it as a cross-genus chemotaxonomic marker within the Meliaceae family. Its presence in an extract, confirmed against a certified spirosendan reference standard (HPLC ≥98%), provides stronger evidence for Melia/Azadirachta botanical identity than reliance on ubiquitous limonoids such as nimbin or salannin, which are widely distributed across multiple meliaceous genera. This application is particularly relevant for quality control laboratories authenticating Traditional Chinese Medicine raw materials derived from M. toosendan (Chuanlian).

Analytical Method Development for Limonoid Quantification

Analytical laboratories developing LC-MS/MS or HPLC-UV methods for limonoid profiling in Meliaceae extracts require a pure spirosendan reference standard for calibration curve construction, retention time marking, and recovery assessment. Spirosendan's unique chromatographic behavior—governed by its spiro scaffold and distinct polarity relative to ring-intact or ring-C-seco limonoids—makes it an essential system suitability marker for methods designed to resolve co-eluting limonoids. Commercial availability at HPLC ≥98% purity supports its use in validated analytical procedures following ICH Q2(R1) guidelines.

Application
Selection Property
Validation Focus
Scaffold library construction
Spiro topology exclusivity
Spiro-limonoid dereplication (NMR/LC-MS)
Ring-topology antifeedant SAR
Antifeedant potency differential (spiro vs C-seco)
Cross-compound SAR mapping with M. toosendan limonoids
Phytochemical authentication
Cross-genus chemotaxonomic occurrence
Botanical identity confirmation via reference standard
Analytical method development
Distinct chromatographic retention
Calibration and system suitability testing
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